molecular formula C6H7ClN2O3S B1425540 2-Chloro-6-methoxypyridine-3-sulfonamide CAS No. 1208081-15-5

2-Chloro-6-methoxypyridine-3-sulfonamide

Cat. No.: B1425540
CAS No.: 1208081-15-5
M. Wt: 222.65 g/mol
InChI Key: CJTPYCHJERJOAO-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyridine-3-sulfonamide is an organic chemical compound with the molecular formula C6H7ClN2O3S and a molecular weight of 222.65 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method allows for the formation of pyridine-3-sulfonyl chlorides, which can then be converted to pyridine-3-sulfonic acids and sulfonyl amides .

Industrial Production Methods

Industrial production methods for this compound often involve the use of optimized reaction conditions to ensure high yields and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonic acid amide group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of pyridine-3-sulfonic acids and sulfonyl amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6-methoxypyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile small molecule scaffold for the synthesis of various chemical compounds.

    Biology: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in industrial processes for the production of other valuable chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-6-methoxypyridine-3-sulfonamide include other pyridine-3-sulfonyl chlorides, sulfonic acids, and sulfonyl amides . These compounds share similar chemical structures and properties but may differ in their specific functional groups and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds . This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-methoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c1-12-5-3-2-4(6(7)9-5)13(8,10)11/h2-3H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTPYCHJERJOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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